molecular formula C20H23FN2O2 B2450665 (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide CAS No. 2411332-36-8

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide

Numéro de catalogue B2450665
Numéro CAS: 2411332-36-8
Poids moléculaire: 342.414
Clé InChI: ZSLQGDACSYOSTH-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) proteins. The BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and play a critical role in regulating gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. DFP-10825 has been shown to have potent anti-inflammatory and anti-cancer activity in preclinical studies.

Mécanisme D'action

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide inhibits the BET proteins by binding to the bromodomain, which prevents the BET proteins from recognizing acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by the BET proteins, including genes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
In preclinical studies, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to have potent anti-inflammatory and anti-cancer effects. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. In cancer research, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to induce apoptosis and inhibit proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET proteins, which makes it a valuable tool for studying the role of BET proteins in disease. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been shown to have good pharmacokinetic properties in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. Additionally, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide. One area of interest is the development of combination therapies that include (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide and other anti-cancer or anti-inflammatory agents. Another area of interest is the development of more potent and selective BET inhibitors that could have improved therapeutic potential. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide in animal models before it can be tested in clinical trials.

Méthodes De Synthèse

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide was synthesized using a convergent synthetic route that involved the coupling of two key intermediates. The first intermediate was prepared by the reaction of 3-fluoro-4-phenoxybenzaldehyde with 1-bromo-2-chloroethane, followed by reduction with lithium aluminum hydride. The second intermediate was prepared by the reaction of N,N-dimethylaminoethylamine with 2-bromo-3-methylbut-2-enal, followed by reduction with sodium borohydride. The two intermediates were then coupled using palladium-catalyzed cross-coupling reactions to yield (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been the subject of extensive preclinical research due to its potential as a therapeutic agent for a variety of diseases. In cancer research, (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has been shown to inhibit the growth of a variety of cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and non-small cell lung cancer. (E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide has also been shown to have potent anti-inflammatory activity in preclinical models of inflammatory bowel disease and rheumatoid arthritis.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15(22-20(24)10-7-13-23(2)3)16-11-12-19(18(21)14-16)25-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3,(H,22,24)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLQGDACSYOSTH-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.